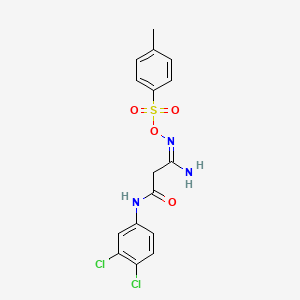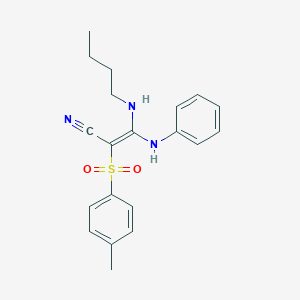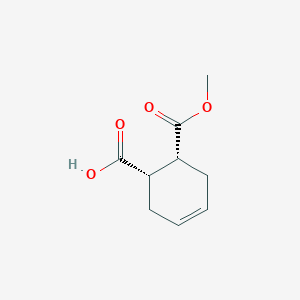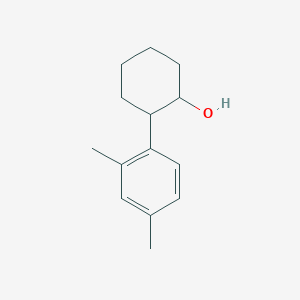
2-(2,4-Dimethylphenyl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dimethylphenyl)cyclohexan-1-ol, commonly referred to as 2,4-dimethylcyclohexanol, is a cyclic alcohol with a molecular formula of C9H18O. It is a clear, colorless liquid with a faint odor and a boiling point of 145-146°C. 2,4-Dimethylcyclohexanol is a versatile molecule used in a variety of applications, including synthesis, scientific research, and lab experiments.
Mécanisme D'action
The mechanism of action of 2,4-dimethylcyclohexanol is not fully understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. This inhibition can lead to increased concentrations of drugs and other compounds in the body, which can lead to adverse effects.
Biochemical and Physiological Effects
2,4-Dimethylcyclohexanol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cytochrome P450, leading to increased concentrations of drugs and other compounds in the body. It has also been shown to have anti-inflammatory and anti-oxidant effects, as well as to reduce the formation of free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-Dimethylcyclohexanol is a useful molecule for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable in a variety of conditions. However, it is important to note that 2,4-dimethylcyclohexanol is toxic and should be handled with care.
Orientations Futures
There are a number of potential future directions for research into 2,4-dimethylcyclohexanol. These include further research into its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for use in lab experiments. Additionally, further research could be done into the potential therapeutic uses of 2,4-dimethylcyclohexanol, such as its potential use as an anti-inflammatory agent or its potential use as an anti-oxidant. Finally, further research could be done into the potential toxicity of 2,4-dimethylcyclohexanol and its potential for adverse effects.
Méthodes De Synthèse
2,4-Dimethylcyclohexanol can be synthesized via a two-step process. The first step involves the reaction of 2,4-dimethylphenol and cyclohexanone in the presence of a base catalyst, such as sodium hydroxide. The second step involves the reaction of the product of the first step with an acid catalyst, such as sulfuric acid. The resulting product is 2,4-dimethylcyclohexanol.
Applications De Recherche Scientifique
2,4-Dimethylcyclohexanol is a useful molecule for scientific research. It has been used in studies of the mechanism of action of enzymes, such as the enzyme cytochrome P450. It has also been used to study the biochemical and physiological effects of drugs, such as the anticonvulsant drug phenobarbital.
Propriétés
IUPAC Name |
2-(2,4-dimethylphenyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-10-7-8-12(11(2)9-10)13-5-3-4-6-14(13)15/h7-9,13-15H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQYQYKADJOOKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CCCCC2O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylphenyl)cyclohexan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

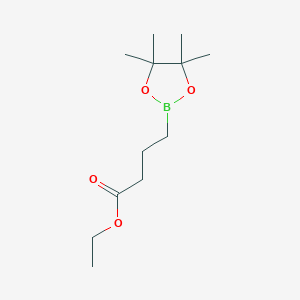
![3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid, 95%](/img/structure/B6332464.png)

![3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid, 95%](/img/structure/B6332475.png)
![8-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332495.png)
![8-Cycloheptyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332497.png)
![8-[(Oxolan-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332503.png)
